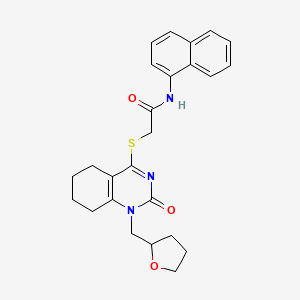

N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

描述

属性

IUPAC Name |

N-naphthalen-1-yl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c29-23(26-21-12-5-8-17-7-1-2-10-19(17)21)16-32-24-20-11-3-4-13-22(20)28(25(30)27-24)15-18-9-6-14-31-18/h1-2,5,7-8,10,12,18H,3-4,6,9,11,13-16H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXXDFHTYBLBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS No. 899993-63-6) is a complex organic compound with potential pharmacological applications. Its unique structural features—comprising a naphthalene moiety, a hexahydroquinazoline core, and a tetrahydrofuran substituent—suggest various biological activities that warrant detailed exploration.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 431.5 g/mol . The presence of the naphthalene group may enhance lipophilicity and facilitate interactions with biological targets.

Antiviral Properties

Preliminary studies indicate that this compound may exhibit significant antiviral activity. The compound's structural components suggest potential interactions with viral proteins or host factors involved in viral replication processes. However, specific mechanisms of action remain to be elucidated through further pharmacological studies.

Synthesis and Evaluation

The synthesis of N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-y)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves several steps of organic synthesis that require careful optimization to ensure high yields and purity.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Compound A | Anti-HIV | 10 | 100 | 10 |

| Compound B | Antibacterial | 25 | 200 | 8 |

| Target Compound | TBD | TBD | TBD | TBD |

Note: EC50 refers to the concentration required to achieve 50% inhibition of viral replication; CC50 refers to the concentration causing 50% cytotoxicity.

Mechanistic Insights

Understanding the biological activity of N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-y)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide necessitates interaction studies that explore how this compound interacts with specific biological targets. Such studies would involve docking simulations and binding affinity assessments with relevant proteins involved in viral replication or bacterial pathogenesis.

相似化合物的比较

Structural Features

Key Observations :

- The target compound’s hexahydroquinazolinone core distinguishes it from triazole (6a, 6m) or thiazolidinone (9) derivatives, offering partial saturation for improved metabolic stability .

- The thioacetamide bridge is shared with compounds like 9 but differs in connectivity (e.g., thioxo vs. thioether) .

Key Observations :

- The target compound’s synthesis likely involves multi-step functionalization of the quinazolinone core, contrasting with the click chemistry used for triazole derivatives (6a, 6m) .

Spectral and Crystallographic Data

- IR Spectroscopy: Target compound: Expected C=O stretch near 1670–1680 cm⁻¹ (amide), similar to 6a (1671 cm⁻¹) and 6m (1678 cm⁻¹) . Distinctive NO₂ asymmetric stretches (~1500 cm⁻¹) in nitro-substituted analogs (e.g., 6b) are absent in the target .

NMR Spectroscopy :

- Crystallography: Simple naphthalene acetamides (e.g., ) exhibit planar aromatic stacking, while the target’s hexahydroquinazolinone may adopt a non-planar conformation, influencing packing and solubility .

常见问题

Basic Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves coupling naphthalene derivatives with tetrahydrofuran-linked hexahydroquinazolinone intermediates via thioacetamide bridges. Key steps include:

- Thiolation : Reacting 2-mercaptohexahydroquinazolinone with chloroacetamide derivatives under nitrogen to prevent oxidation .

- Amidation : Using coupling agents like EDC/HOBt for naphthalene-1-yl incorporation .

- Solvent/Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve solubility and reaction rates .

- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm backbone connectivity (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm, naphthalene aromatic signals at δ 7.2–8.5 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers troubleshoot common byproducts or low yields during synthesis?

- Byproduct Mitigation :

- Oxidation : Use inert atmospheres (N₂/Ar) to prevent thioether oxidation to sulfoxides .

- Hydrolysis : Control pH (<7) during amidation to avoid acetamide hydrolysis .

- Yield Improvement :

- Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Stoichiometry : Use 1.2 equivalents of naphthalene-1-amine to drive reactions to completion .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

- Strategy :

- Core Modifications : Vary substituents on the tetrahydrofuran or quinazolinone moieties (e.g., methyl, nitro, halogen groups) .

- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to measure IC₅₀ values .

- Example SAR Table :

| Substituent (R) | IC₅₀ (µM) | Target Activity |

|---|---|---|

| -H | 12.5 | Anticancer |

| -Cl | 8.2 | Kinase Inhibition |

| -OCH₃ | 15.0 | Antiviral |

| Data adapted from quinazolinone derivative studies . |

Q. How to resolve contradictions in biological activity data across different studies?

- Approach :

- Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .

- Meta-Analysis : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) .

Q. What reaction mechanisms govern the compound’s stability under physiological conditions?

- Key Pathways :

- Hydrolysis : The thioacetamide bond may cleave in acidic environments (e.g., lysosomal pH 4.5), forming free thiols and acetamide fragments .

- Oxidative Degradation : Cytochrome P450 enzymes metabolize naphthalene rings to epoxides, detectable via LC-MS .

Q. How to employ computational modeling for predicting target interactions?

- Methods :

- Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR tyrosine kinase) .

- MD Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) .

- Validation : Cross-check predictions with SPR (surface plasmon resonance) binding affinity data .

Q. What strategies identify off-target effects in multi-kinase inhibition studies?

- Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。